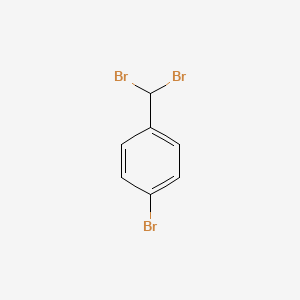

1-Bromo-4-(dibromomethyl)benzene

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for substituted aromatic compounds. The compound's IUPAC name, this compound, precisely describes its substitution pattern on the benzene ring. The numbering system begins with the bromine substituent at position 1, with the dibromomethyl group located at position 4, establishing the para relationship between the two substituents.

The compound is registered under Chemical Abstracts Service number 62247-77-2, providing a unique identifier for database searches and regulatory documentation. Alternative names found in chemical literature include 4-bromobenzal bromide and para-bromobenzylidene dibromide, reflecting historical naming conventions and structural descriptors. The InChI identifier for the compound is InChI=1S/C7H5Br3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H, while its SMILES notation is represented as C1=CC(=CC=C1C(Br)Br)Br.

Table 1: Molecular Identifiers and Physical Properties of this compound

The compound's molecular formula C₇H₅Br₃ indicates a high degree of halogenation, with three bromine atoms incorporated into a seven-carbon framework. This level of bromination places the compound among the more heavily substituted halogenated aromatics, contributing to its distinctive physical and chemical properties.

Historical Context of Brominated Aromatic Compounds

The development of brominated aromatic compounds as a chemical class traces its origins to the discovery of bromine itself in the early nineteenth century. Bromine was independently discovered by two chemists, Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826, with the element's name derived from the Ancient Greek word βρῶμος (bromos), meaning stench, in reference to its characteristic sharp and pungent odor. This discovery opened new avenues for organic synthesis and the preparation of halogenated aromatic compounds.

The evolution of aromatic bromination methodologies has been closely linked to advances in understanding electrophilic aromatic substitution mechanisms. Early investigations into aromatic halogenation revealed that bromination typically proceeds more selectively than chlorination, making it particularly valuable for preparing specific regioisomers. The mechanism of electrophilic aromatic substitution was first proposed by Henry Armstrong in 1890, establishing the theoretical foundation for understanding how halogen atoms could be introduced into aromatic ring systems.

Industrial applications of brominated aromatic compounds expanded significantly throughout the twentieth century, with these materials finding use as flame retardants, pesticides, and synthetic intermediates. The development of photocatalytic bromination methods, as demonstrated in patent literature for compounds such as para-bromobenzyl bromide, illustrates the continued refinement of synthetic approaches to halogenated aromatics. Modern bromination techniques have evolved to include environmentally conscious approaches, such as the use of sodium bromide-sodium bromate systems that eliminate the need for hazardous elemental bromine.

Research into brominated aromatic compounds has revealed their natural occurrence in marine environments, where organisms such as filamentous algae produce complex brominated structures as secondary metabolites. These findings have expanded understanding of the biological significance of brominated aromatics beyond their synthetic applications, highlighting their role in marine chemical ecology and environmental chemistry.

Positional Isomerism in Dibromomethyl-Substituted Benzenes

The study of positional isomerism in dibromomethyl-substituted benzenes reveals the structural diversity achievable through different substitution patterns on the aromatic ring. For compounds containing both a bromine atom and a dibromomethyl group on a benzene ring, three distinct positional isomers are theoretically possible, corresponding to ortho, meta, and para arrangements of the substituents. This isomeric relationship demonstrates the fundamental principles of aromatic substitution chemistry and the importance of regioselectivity in synthetic pathways.

The ortho isomer, 1-bromo-2-(dibromomethyl)benzene, bears the CAS registry number 35849-08-2 and exhibits distinct physical and chemical properties compared to its regioisomers. The proximity of the bromine atom and dibromomethyl group in the ortho arrangement creates unique steric and electronic interactions that influence the compound's reactivity and stability. The InChI key for this isomer is KBJARULSOXOOQE-UHFFFAOYSA-N, distinguishing it clearly from the other positional variants.

The meta isomer, 1-bromo-3-(dibromomethyl)benzene, is identified by CAS number 62247-78-3 and possesses the InChI key OEPBSLYAWOMXFD-UHFFFAOYSA-N. This substitution pattern places the two major substituents in a 1,3-relationship on the benzene ring, creating different electronic distribution patterns compared to the ortho and para isomers. The meta arrangement typically results in intermediate electronic effects between those observed in ortho and para substituted compounds.

Table 2: Positional Isomers of Bromo-(dibromomethyl)benzene

| Isomer | CAS Number | InChI Key | Substitution Pattern |

|---|---|---|---|

| 1-Bromo-2-(dibromomethyl)benzene | 35849-08-2 | KBJARULSOXOOQE-UHFFFAOYSA-N | Ortho (1,2) |

| 1-Bromo-3-(dibromomethyl)benzene | 62247-78-3 | OEPBSLYAWOMXFD-UHFFFAOYSA-N | Meta (1,3) |

| This compound | 62247-77-2 | PGLAXDZKOAPBHY-UHFFFAOYSA-N | Para (1,4) |

The para isomer, which is the focus of this analysis, demonstrates the most symmetrical substitution pattern among the three possible arrangements. This structural symmetry often translates to enhanced crystalline properties and more predictable chemical behavior in substitution reactions. The para arrangement also minimizes steric interactions between the substituents while maximizing the electronic communication between the bromine atom and the dibromomethyl group through the aromatic π-system.

The principles governing positional isomerism in these compounds extend to other dihalogenated benzene derivatives, as exemplified by the three possible isomers of dichlorobenzene and dibromobenzene. Research has confirmed that exactly three positional isomers exist for any disubstituted benzene compound, corresponding to the 1,2-, 1,3-, and 1,4-substitution patterns. This isomeric relationship has practical implications for synthetic chemistry, as different isomers often exhibit distinct reactivity profiles and may require specific synthetic approaches for their preparation.

The electronic effects of substituent positioning become particularly significant in compounds bearing multiple electron-withdrawing groups such as bromine atoms. In aromatic bromination reactions, the existing substituents influence the regioselectivity of further substitution, with electron-withdrawing groups typically directing incoming electrophiles to meta positions. Understanding these directional effects is crucial for designing synthetic routes to specific positional isomers and predicting the outcomes of aromatic substitution reactions.

Properties

IUPAC Name |

1-bromo-4-(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLAXDZKOAPBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499612 | |

| Record name | 1-Bromo-4-(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-77-2 | |

| Record name | 1-Bromo-4-(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thermal Benzylic Bromination Using Molecular Bromine

This classical method involves direct bromination of p-bromotoluene at the benzylic position using bromine under thermal conditions.

-

- Solvents: Halogenated solvents such as chlorobenzene, ethylene dichloride, or carbon tetrachloride are preferred for their inertness and suitable reflux temperatures (100–170°C). Chlorobenzene is often the most preferred solvent.

- Bromine to substrate molar ratio: 0.2 to 1.2 moles of bromine per mole of p-bromotoluene; optimal range for dibromide formation is 0.4 to 0.6 moles bromine per mole substrate.

- Stirring and temperature control are crucial, typically performed in a stirred kettle reactor at around 130°C.

Mechanism:

Radical bromination at the benzylic methyl group leads first to monobromination (benzyl bromide), which can be further brominated to form the dibromomethyl derivative.Separation and Purification:

Conventional methods such as extraction, distillation, and recrystallization are used to isolate the desired dibromide product.Example Data:

In a run with 1.0 kg of p-bromotoluene, bromine was fed at 132°C with stirring at 1000 RPM, monitoring the consumption of starting material and formation of mono- and dibrominated products by chromatographic methods.

| Parameter | Range/Value |

|---|---|

| Solvent | Chlorobenzene (preferred) |

| Temperature | 100–170°C |

| Bromine:substrate ratio | 0.2–1.2 mol/mol (optimal 0.4–0.6) |

| Stirring speed | ~1000 RPM |

| Yield (dibromide) | Not explicitly stated; typically moderate to high |

Visible-Light-Driven Oxidative Bromination Using Potassium Bromide and Oxone

A modern, mild method employs visible light to catalyze benzylic bromination using potassium bromide and Oxone (potassium peroxymonosulfate) as an oxidant at room temperature.

-

- Solvent system: Water/dichloromethane biphasic mixture.

- Temperature: Ambient (room temperature).

- Light source: Visible light (~500 lux illuminance) to initiate radical formation.

- Reagents: Potassium bromide as bromine source; Oxone as oxidant.

Selectivity:

Electron-withdrawing substituents such as bromine on the aromatic ring facilitate selective benzylic bromination. Control of light intensity and reaction time allows selective formation of mono- or dibromides.-

- Mild conditions avoid harsh reagents and high temperatures.

- Environmentally friendlier due to aqueous medium and visible light activation.

Yields:

Good to excellent yields of benzylic monobromides; dibromides formed with excess potassium bromide and prolonged reaction time.Mechanism:

Oxone oxidizes bromide ions to bromine radicals under visible light, which then abstract benzylic hydrogens to form benzylic radicals that react further to brominated products.

| Parameter | Value/Notes |

|---|---|

| Solvent | H2O/CH2Cl2 |

| Temperature | Room temperature |

| Light | Visible light (~500 lux) |

| Bromide source | Potassium bromide |

| Oxidant | Oxone |

| Reaction time | Controlled for mono- or dibromination |

| Yield | Good to excellent |

This method is well suited for substrates like p-bromotoluene to prepare 1-bromo-4-(dibromomethyl)benzene under mild, green conditions.

Bromination Using Sodium Bromate and Sodium Bromide with Radical Initiator (AIBN)

A reported synthetic route involves the use of sodium bromate and sodium bromide in the presence of sulfuric acid and a radical initiator, 2,2'-azobis(isobutyronitrile) (AIBN), in 1,2-dichloroethane solvent under reflux.

-

- Substrate: p-Bromotoluene (40 mmol scale).

- Reagents: Sodium bromate (30.6 mmol), sodium bromide (61.2 mmol), concentrated sulfuric acid (46 mmol).

- Initiator: AIBN dissolved in 1,2-dichloroethane, added portionwise during reflux.

- Solvent: 1,2-dichloroethane (25 mL).

- Temperature: Reflux (~83°C for 1,2-dichloroethane).

- Reaction monitored by gas chromatography.

Workup:

After reaction completion, mixture cooled, treated with saturated sodium bisulfite to quench excess bromine, extracted, washed with brine, dried, and concentrated.Purification:

Column chromatography (ethyl acetate: petroleum ether = 1:80) yields pure this compound.Yield:

High yield reported at 92%.

| Parameter | Value |

|---|---|

| Substrate | p-Bromotoluene (40 mmol) |

| Sodium bromate | 30.6 mmol |

| Sodium bromide | 61.2 mmol |

| Sulfuric acid | 46 mmol |

| Initiator (AIBN) | 0.15 g in 5 mL solvent |

| Solvent | 1,2-Dichloroethane (25 mL) |

| Temperature | Reflux (~83°C) |

| Yield | 92% |

| Purification | Column chromatography |

This method offers a robust and scalable approach with well-defined reaction parameters and high yield.

Electrochemical Bromination Method

Electrochemical bromination provides a reagent-free, controllable approach to prepare dibromomethyl derivatives from methyl-substituted aromatics.

-

- Undivided cell with platinum electrodes.

- Biphasic system: Organic phase (chloroform solution of substrate) and aqueous phase (40% sodium bromide solution with hydrobromic acid).

- Stirring of organic phase without contact with electrodes.

- Current density: ~30 mA/cm².

- Temperature: Controlled at 15°C initially, lowered to 5°C during later stages.

-

- Electrolysis of 1,4-dimethylbenzene or 1,4-bis(bromomethyl)benzene leads to mono- and dibrominated products.

- Charge passed is monitored to control degree of bromination.

- After electrolysis, organic phase separated, washed with sodium thiosulfate to remove residual bromine, water, and dried.

-

- 1,4-bis(bromomethyl)benzene obtained in 90% yield.

- Further electrolysis yields dibromomethyl derivatives.

| Parameter | Value |

|---|---|

| Substrate | 1,4-Dimethylbenzene (10 mmol) |

| Solvent | Chloroform (30–35 mL) |

| Electrolyte | 40% NaBr aqueous + HBr |

| Electrodes | Platinum |

| Current density | 30 mA/cm² |

| Temperature | 15°C to 5°C |

| Yield | Up to 90% for bromomethyl derivatives |

This method allows fine control over bromination extent and avoids hazardous bromine handling.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Temperature | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Thermal Bromination with Br2 | p-Bromotoluene, Br2, chlorobenzene solvent, reflux | 100–170°C | Moderate–High | Simple, classical method | Requires handling of bromine |

| Visible-Light Oxidative Bromination | KBr, Oxone, H2O/CH2Cl2, visible light | Room temperature | Good–Excellent | Mild, green chemistry approach | Control of light intensity needed |

| Sodium Bromate/Bromide with AIBN | p-Bromotoluene, NaBrO3, NaBr, AIBN, H2SO4, 1,2-dichloroethane | Reflux (~83°C) | 92 | High yield, scalable | Requires radical initiator |

| Electrochemical Bromination | 1,4-Dimethylbenzene, NaBr, HBr, Pt electrodes, chloroform | 15°C to 5°C | Up to 90 | Reagent-free, controllable | Requires electrochemical setup |

Research Findings and Notes

The choice of solvent strongly affects reaction efficiency and selectivity; chlorinated solvents are preferred for thermal methods due to their inertness and boiling points.

Radical initiators such as AIBN facilitate controlled bromination by generating radicals under milder conditions compared to direct bromine addition.

Visible-light-driven bromination offers an environmentally friendly alternative, reducing the need for hazardous bromine and harsh conditions, with the ability to selectively produce mono- or dibromides by adjusting light intensity and reaction time.

Electrochemical methods provide a clean, tunable alternative, avoiding chemical oxidants and enabling precise control over bromination stages.

Purification typically involves standard chromatographic techniques or recrystallization, with yields generally high (>90%) when optimized.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The electron-withdrawing effects of bromine substituents direct electrophilic attacks to specific positions on the aromatic ring:

-

Halogenation : Undergoes further bromination under radical initiation conditions using azobisisobutyronitrile (AIBN), forming polybrominated derivatives .

-

Nitration/Sulfonation : Predicted to occur at meta positions relative to existing bromine groups, though experimental data remain limited.

Table 1 : Representative substitution reactions

Elimination and Rearrangement Reactions

The dibromomethyl group facilitates dehydrobromination processes:

-

Alkene formation : Heating with strong bases produces aromatic alkenes through HBr elimination.

-

Structural isomerization : Crystal packing analysis reveals rotational flexibility of the dibromomethyl group, enabling conformational changes in solid-state structures .

Synthetic Utility in Organometallic Chemistry

This compound serves as a precursor for complex molecular architectures:

-

Cross-coupling reactions : Bromine atoms participate in Buchwald-Hartwig aminations under palladium catalysis.

-

Polymer building blocks : Used to synthesize brominated biphenyl derivatives through Ullmann coupling, as evidenced by crystal structures with 27.72° dihedral angles between aromatic rings .

Comparative Reactivity Analysis

Table 2 : Reactivity relative to analogous brominated aromatics

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 1-Bromo-2-methylbenzene | Single bromo substituent | Lower electrophilic activity |

| 1,4-Dibromobenzene | Symmetrical dibromination | Prefers polymer synthesis |

| 4-Bromotoluene | Methyl group presence | Reduced halogenation tendency |

| Target compound | Para-dibromomethyl group | Enhanced radical bromination efficiency |

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-(dibromomethyl)benzene is primarily utilized in the following areas:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity allows it to participate in further transformations, such as:

- Synthesis of Phthalocyanines : It is used as a starting material for the preparation of alkylamino zinc(II) phthalocyanines, which have applications in dyeing and photodynamic therapy.

- Dibromination Reactions : The compound can react with azobisisobutyronitrile to yield 1,2-dibromo-4,5-bis(dibromomethyl)benzene, expanding the scope for further chemical reactions.

Material Science

The unique structural properties of this compound make it suitable for:

- Polymerization Processes : Due to its multiple bromine substituents, it can be employed in polymer synthesis, enhancing material properties such as thermal stability and flame resistance .

Crystal Structure Studies

Research involving the compound has led to investigations into its crystal structure, revealing insights into molecular interactions and packing arrangements that are crucial for understanding its physical properties.

Case Study 1: Microwave-Assisted Synthesis

In a study published in Green Chemistry, researchers demonstrated an efficient microwave-assisted method for synthesizing this compound using diethyl carbonate. This method yielded high purity products with minimal environmental impact due to solvent recyclability .

Case Study 2: Application in Phthalocyanine Chemistry

Another significant application was reported where this compound was utilized to synthesize novel phthalocyanines. These compounds exhibited enhanced photophysical properties suitable for applications in solar cells and photodynamic therapy, showcasing the compound's versatility in advanced material applications.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dibromomethyl)benzene primarily involves electrophilic aromatic substitution. The bromine atoms in the compound act as electrophiles, facilitating the substitution of hydrogen atoms on the benzene ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Comparative Analysis of Brominated Benzene Derivatives

Halogenated Alkyl/Aryl Substituents

Key Compounds:

- 4-Bromo-1-bromomethyl-benzene (): Synthesized via bromination of 4-bromo-toluene under light (51% yield, CCl₄ solvent, 5.5 hours). Used as a precursor for further functionalization .

- 1-Bromo-4-(chloromethyl)benzene (): Employed in one-pot dual arylations with arylboronic acids, achieving yields up to 96% under Pd catalysis .

- 1-Bromo-4-(2-chloro-2-methylpropyl)benzene (): Synthesized via hydrochlorination of alkenes using B(C₆F₅)₃ catalyst (>99% yield) .

Table 1: Halogenated Alkyl Substituents

Oxygen-Containing Substituents

Key Compounds:

- 1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1, ): Features a -OCHF₂ group. High purity (≥98%), used in Suzuki/Heck reactions. Boiling point: 185.6°C; refractive index: 1.492 .

- 1-Bromo-4-(perfluoroethoxy)benzene (CAS 56425-85-5, ): Contains -OCF₂CF₃. Density: 1.677 g/cm³; flash point: 83°C. Applications in fluorinated materials .

Table 2: Oxygenated Derivatives

Cyclohexyl and Cyclopropyl Substituents

Key Compounds:

- 1-Bromo-4-(trans-4-propylcyclohexyl)benzene (): Marketed as a liquid crystal precursor (99.5% purity). Global production capacity reached XX tons in 2018, driven by demand for display technologies .

- 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)benzene (CAS 1227160-18-0, ): Combines cyclopropane and CF₃ groups. Molecular formula: C₁₀H₈BrF₃. Explored in agrochemicals .

Table 3: Cyclohexyl/Cyclopropyl Derivatives

Sulfur- and Phosphorus-Containing Substituents

Key Compounds:

- 1-Bromo-4-(3-thienyl)benzene (): Synthesized via Suzuki-Miyaura coupling (73% yield). Iodination with NIS achieves 98% yield for further functionalization .

- 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene (CAS 103474-07-3, ): Phosphonate ester group (-CH₂PO(OCH₃)₂). Used in organophosphorus chemistry .

Table 4: Sulfur/Phosphorus Derivatives

Biological Activity

1-Bromo-4-(dibromomethyl)benzene, with the molecular formula CHBr, is a brominated aromatic compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through electrophilic aromatic substitution reactions, commonly involving the bromination of 4-bromotoluene. This compound's unique structure, featuring a dibromomethyl group, enhances its reactivity compared to other brominated benzenes .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound is studied for:

- Antimicrobial Activity : Research indicates that halogenated compounds can exhibit significant antimicrobial properties. The presence of multiple bromine atoms may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes .

- Potential Anticancer Properties : Some studies suggest that brominated compounds can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) or the modulation of signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study demonstrated that compounds with dibromomethyl groups showed enhanced activity against Gram-positive bacteria compared to their monobrominated counterparts. This suggests that the dibromomethyl group may play a crucial role in increasing antimicrobial potency .

- Cytotoxicity Assays : In vitro assays indicated that this compound exhibited cytotoxic effects on several cancer cell lines. The IC values were determined to be lower than those for non-brominated analogs, indicating a higher efficacy in inhibiting cell proliferation .

- Mechanistic Insights : Further investigations revealed that the compound could induce oxidative stress in cells, leading to DNA damage and subsequent apoptosis. This mechanism highlights the potential use of such compounds in cancer therapy .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Biological Activity | Notable Differences |

|---|---|---|---|

| 1-Bromo-4-bromomethylbenzene | Monobrominated | Moderate antimicrobial | Fewer bromine substituents |

| 1,2-Dibromo-4,5-dimethylbenzene | Dimethylated | Moderate cytotoxicity | Different substitution pattern |

| 1-Bromo-3-chloropropane | Brominated aliphatic | Low antimicrobial activity | Aliphatic vs. aromatic |

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider safety and toxicity profiles. The compound has been noted to cause skin irritation and respiratory issues upon exposure . Therefore, appropriate safety measures should be implemented during handling and experimentation.

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Future studies may focus on:

- In vivo Studies : To assess the therapeutic potential and safety profiles in living organisms.

- Structural Modifications : To enhance biological activity while minimizing toxicity.

- Broader Applications : Investigating its role as an intermediate in pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-4-(dibromomethyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation of toluene derivatives or through palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling (using aryl halides and boronic acids) is a robust method for introducing substituents on aromatic rings . Key variables include catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (THF or DMF), and temperature (60–100°C). Yields are highly sensitive to moisture and oxygen levels, necessitating inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- ¹H/¹³C NMR : Resolve substituent positions and confirm regioselectivity. For example, the deshielded proton signals adjacent to bromine atoms appear downfield (~7.4–7.6 ppm) .

- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., M⁺ peak at m/z 328 for C₇H₅Br₃) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and stereoelectronic effects in derivatives like (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of dust/aerosols.

- Emergency Protocols : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation in Pd-catalyzed syntheses of brominated aromatics?

- Methodology :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig ligands to minimize undesired homo-coupling.

- Additives : Use silver salts (Ag₂CO₃) to stabilize active Pd(0) species and reduce halide interference .

- Byproduct Analysis : Employ GC-MS or HPLC to identify side products (e.g., debrominated species or diaryl ethers) .

Q. What strategies resolve contradictions in reported reaction yields for brominated benzene derivatives?

- Methodology :

- Reproducibility Checks : Verify reagent purity (e.g., anhydrous solvents, freshly distilled amines).

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-limiting steps.

- Meta-Analysis : Compare literature data on analogous systems, such as 1-Bromo-4-(trifluoromethoxy)benzene, to isolate variables like steric hindrance or electronic effects .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodology :

- Computational Modeling : Use DFT calculations to map charge distribution (e.g., Mulliken charges on bromine atoms).

- Experimental Probes : Compare reaction rates with analogs like 1-Bromo-4-butoxybenzene, where electron-donating groups (e.g., -OBut) deactivate the ring toward nucleophiles .

Q. What advanced techniques enable the detection and quantification of trace halogenated byproducts in synthetic workflows?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.